REACTION_SMILES
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[CH2:1]([CH3:2])[c:3]1[cH:4][cH:5][c:6]([CH3:9])[n:7][cH:8]1.[Cl:10][c:11]1[cH:12][cH:13][cH:14][c:15]([C:16]([O:17][OH:19])=[O:18])[cH:20]1.[Cl:23][CH2:24][Cl:25].[Na+:22].[OH-:21]>>[CH2:1]([CH3:2])[c:3]1[cH:4][cH:5][c:6]([CH:9]=[O:18])[n:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCc1ccc(C)nc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(OO)c1cccc(Cl)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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CCc1ccc(C=O)nc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |